molecular formula C10H10N2O B8673187 (7-methyl-1H-indazol-5-yl)-acetaldehyde

(7-methyl-1H-indazol-5-yl)-acetaldehyde

Cat. No.: B8673187
M. Wt: 174.20 g/mol
InChI Key: BNZHWQXDHOARJP-UHFFFAOYSA-N
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Description

(7-methyl-1H-indazol-5-yl)-acetaldehyde is a chemical building block of significant interest in medicinal and organic chemistry. Its structure incorporates a 7-methyl-1H-indazole scaffold, a privileged heterocycle in drug discovery known for its broad spectrum of pharmacological activities . The reactive acetaldehyde functional group provides a versatile handle for further synthetic elaboration, allowing researchers to create more complex molecules. This compound serves as a crucial synthetic intermediate. Evidence from chemical databases indicates its use in the synthesis of complex organic molecules, such as (±)-4-(7-methyl-1H-indazol-5-yl)-3-pyridin-2-yl-butyric acid and related derivatives that are of interest in pharmaceutical development . The indazole core is a common pharmacophore in approved drugs and clinical candidates, including entrectinib (a treatment for certain cancers), pazopanib, and axitinib, highlighting the therapeutic relevance of this structural class . Researchers value this scaffold because indazole derivatives exhibit a wide range of biological activities, including potential as anti-cancer agents, anti-inflammatory drugs, and antimicrobials . The 1H-indazole system can exist in tautomeric forms, and its reactivity can be fine-tuned by substituents on the ring system, a subject of ongoing scientific investigation . This compound is supplied For Research Use Only. It is strictly for laboratory applications such as industrial synthesis or scientific research and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

2-(7-methyl-1H-indazol-5-yl)acetaldehyde

InChI

InChI=1S/C10H10N2O/c1-7-4-8(2-3-13)5-9-6-11-12-10(7)9/h3-6H,2H2,1H3,(H,11,12)

InChI Key

BNZHWQXDHOARJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NN=C2)CC=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differentiating features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at 5-Position Key Functional Group
(7-Methyl-1H-indazol-5-yl)-acetaldehyde C₁₀H₁₀N₂O 174.20 (calculated) Acetaldehyde Aldehyde (-CHO)
(7-Methyl-1H-indazol-5-yl)-methanol C₉H₁₀N₂O 162.19 Methanol Hydroxyl (-OH)
7-Methyl-1H-indazole-5-carboxylic acid C₉H₈N₂O₂ 176.17 Carboxylic acid Carboxyl (-COOH)
Methyl 1H-indazole-7-carboxylate C₉H₈N₂O₂ 176.17 Methyl ester Ester (-COOCH₃)

Functional Group Impact :

  • Aldehyde (-CHO) : Enhances electrophilicity, enabling nucleophilic additions (e.g., with amines or hydrazines). This reactivity is absent in the hydroxyl or carboxyl derivatives.
  • Carboxylic Acid (-COOH) : Offers hydrogen-bonding capability and acidity (pKa ~4-5), making it suitable for salt formation.
  • Methanol (-OH): Polar but less reactive than aldehydes, often used as a precursor for oxidation to aldehydes or ketones.

Physical and Spectral Properties

Available data for analogs (Table 2):

Compound Name Melting Point (°C) Purity Key Spectral Data (IR/NMR)
(7-Methyl-1H-indazol-5-yl)-methanol Not reported ≥95% IR: O-H stretch (~3200 cm⁻¹); ¹H NMR: δ 4.5 (s, -CH₂OH)
7-Methyl-1H-indazole-5-carboxylic acid >200 Not specified ¹H NMR: δ 8.1 (s, indazole-H), δ 12.1 (s, -COOH)
3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole >200 High ¹H NMR: δ 7.2–8.1 (aromatic H), δ 5.1 (s, -CH₂-)

Observations :

  • High melting points (>200°C) in carboxylic acid and halogenated analogs suggest strong intermolecular interactions (e.g., hydrogen bonding or π-stacking).
  • Aldehyde-containing compounds are typically liquids or low-melting solids, but direct data for this compound are lacking.

Preparation Methods

Aryne Annulation with Functionalized Hydrazones

Aryne annulation, as demonstrated by Markina et al., offers a pathway to construct the indazole ring from N,N-dialkylhydrazones. For (7-methyl-1H-indazol-5-yl)-acetaldehyde , this method could involve:

  • Synthesis of a pre-functionalized hydrazone : Reacting 2-fluoro-5-nitrobenzaldehyde (with a methyl group at C7) with methylhydrazine to form a hydrazone intermediate.

  • Cyclization via aryne intermediates : Using N-chlorosuccinimide (NCS) to generate arynes, which undergo [2+2] cycloaddition with the hydrazone.

  • Functional group interconversion : Reducing the nitro group at C5 to an amine, followed by oxidation to introduce the acetaldehyde moiety.

Key Data :

  • Yield for analogous indazole syntheses: 65–85%.

  • Reaction conditions: DMF, 90°C, 3.0 equiv. K2_2CO3_3.

Palladium-Catalyzed C-H Amination

Charette’s intramolecular C-H amination protocol enables indazole formation from aminohydrazones. Adapting this method:

  • Preparation of a methyl- and aldehyde-functionalized hydrazone : Starting with 7-methyl-5-nitroindazole, the nitro group is reduced to an amine, which is condensed with acetaldehyde to form the hydrazone.

  • Cyclization : Using Pd(OAc)2_2 as a catalyst under oxidative conditions to form the indazole ring.

Key Data :

  • Typical yields for C-H amination: 70–90%.

  • Optimal conditions: Pd(OAc)2_2 (5 mol%), PhI(OAc)2_2 (2.0 equiv.), DCE, 80°C.

Post-Cyclization Functionalization

Oxidation of Allylic Alcohols

A two-step strategy involving:

  • Synthesis of 7-methyl-1H-indazol-5-yl-ethanol : Introducing a vinyl group via Heck coupling, followed by hydroboration-oxidation to yield the alcohol.

  • Oxidation to acetaldehyde : Using pyridinium chlorochromate (PCC) or Swern oxidation to convert the alcohol to the aldehyde.

Example :

  • Substrate: 5-vinyl-7-methyl-1H-indazole.

  • Oxidation yield: 60–75% (PCC in CH2_2Cl2_2).

Reductive Amination and Hydrolysis

This method leverages intermediates from the JM Chem Sci study:

  • Formation of a nitrile intermediate : Reacting 5-bromo-7-methyl-1H-indazole with KCN under Ullmann conditions.

  • Reduction to primary amine : Using LiAlH4_4 to convert the nitrile to an amine.

  • Hydrolysis to aldehyde : Treating the amine with HNO2_2 to yield the acetaldehyde.

Key Data :

  • Nitrile reduction yield: 80%.

  • Hydrolysis conditions: 0°C, aqueous H2_2SO4_4.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Introducing the acetaldehyde group via a boronic ester:

  • Synthesis of 5-bromo-7-methyl-1H-indazole .

  • Coupling with a protected acetaldehyde boronate : Using Pd(PPh3_3)4_4 and K2_2CO3_3 in THF/H2_2O.

  • Deprotection : Acidic hydrolysis to reveal the aldehyde.

Example :

  • Boronate: CH2_2(Bpin)CHO (prepared via hydroboration of propargyl alcohol).

  • Coupling yield: 50–65%.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYield (%)Limitations
Aryne Annulation2-Fluoro-5-nitrobenzaldehydeNCS, K2_2CO3_365–85Requires nitro reduction
C-H AminationAminohydrazonePd(OAc)2_2, PhI(OAc)2_270–90Sensitive to steric hindrance
Oxidation5-Vinyl-indazolePCC60–75Over-oxidation risks
Suzuki Coupling5-Bromo-indazolePd(PPh3_3)4_4, Bpin50–65Boronate synthesis complexity

Mechanistic Considerations

  • Regioselectivity : The methyl group at C7 directs electrophilic substitution to C5 via resonance effects.

  • Aldehyde Stability : Acetaldehyde is prone to oxidation; thus, late-stage introduction or acetal protection is advised.

  • Catalyst Choice : Palladium catalysts favor cross-coupling, while copper catalysts are optimal for cyclization .

Q & A

Q. What synthetic methodologies are recommended for preparing (7-methyl-1H-indazol-5-yl)-acetaldehyde?

  • Methodological Answer : The synthesis typically involves coupling reactions or oxidation of precursor alcohols. For example, acetaldehyde derivatives can be synthesized via nucleophilic substitution or oxidation of ethanol moieties using reagents like SeO₂ (yielding glyoxal analogues, as seen in acetaldehyde oxidation studies ). For the indazole core, regioselective functionalization at the 5-position can be achieved using palladium-catalyzed cross-coupling reactions. Purification via column chromatography and structural validation using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Combine multiple analytical techniques:
  • Chromatography : HPLC or GC-MS to assess purity, referencing acetaldehyde measurement protocols (e.g., DNPH-HPLC for carbonyl compounds ).
  • Spectroscopy : ¹H NMR to confirm the acetaldehyde proton (δ 9.5–10 ppm) and indazole methyl group (δ 2.5 ppm).
  • Crystallography : Single-crystal X-ray diffraction (using SHELX or WinGX for refinement) to resolve stereochemical ambiguities.

Advanced Research Questions

Q. How can structural discrepancies between computational models and experimental data for this compound be resolved?

  • Methodological Answer : Discrepancies often arise in core excitation energies (e.g., C/O K-edge spectra). Validate computational methods (e.g., CVS-CCSD ) against synchrotron radiation or electron energy-loss spectroscopy (EELS) data . Adjust basis sets (e.g., aug-cc-pVTZ) for better agreement. For tautomerism or conformational isomerism, use variable-temperature NMR or dynamic crystallography to capture equilibrium states .

Q. What experimental strategies address contradictions in spectroscopic data for this compound’s acetaldehyde moiety?

  • Methodological Answer :
  • Kinetic Analysis : Monitor acetaldehyde reactivity under controlled conditions (e.g., oxidation to glyoxal using SeO₂ ).
  • Comparative Studies : Cross-reference PTR-MS and DNPH-HPLC results to resolve measurement conflicts (slope calibration and intercept adjustments ).
  • Isotopic Labeling : Use ¹³C-labeled acetaldehyde to track metabolic or degradation pathways in biological systems .

Q. How can researchers design assays to evaluate the biological activity of this compound?

  • Methodological Answer :
  • Enzyme Interaction Studies : Screen against acetaldehyde dehydrogenase (ALDH) isoforms using fluorogenic substrates, referencing ethanol metabolism pathways .
  • Neuropharmacological Assays : Test modulation of glutamate receptors (e.g., NMDA) in neuronal cultures, leveraging structural analogs like indole derivatives .
  • Metabolic Profiling : Use LC-MS/MS to identify metabolites in hepatic microsomes, comparing with genetic variants in ALDH/ADH pathways .

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